REACTION_SMILES
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[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[N:6]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:7]1=[O:8].[Cl:29][CH2:30][Cl:31].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[NH:6][C:7]1=[O:8]
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Name
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CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
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CC1OCC(c2ccccc2)NC1=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[N:6]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:7]1=[O:8].[Cl:29][CH2:30][Cl:31].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[NH:6][C:7]1=[O:8]
|
Name
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CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OCC(c2ccccc2)NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[N:6]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:7]1=[O:8].[Cl:29][CH2:30][Cl:31].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[CH3:1][CH:2]1[O:3][CH2:4][CH:5]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[NH:6][C:7]1=[O:8]
|
Name
|
CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1OCC(c2ccccc2)N(C(=O)OC(C)(C)C)C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OCC(c2ccccc2)NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |